1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-
Overview
Description
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a hydroxyl group at the 5-position, a mercapto group at the 3-position, and a phenyl group at the 6-position
Mechanism of Action
Target of Action
Similar compounds, such as 4-amino-3-mercapto-1,2,4-triazine-5-ones, have been studied extensively . These compounds have shown a variety of biological applications, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the compound can form bonds with certain metals, such as copper . This suggests that it might interact with its targets by forming bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may affect multiple pathways .
Pharmacokinetics
A related compound, 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one, is known to be hydrophobic and have low polarity . These properties could impact the compound’s bioavailability.
Result of Action
Similar compounds have shown a variety of biological activities, including antimicrobial activity and potential anticancer properties .
Action Environment
The action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be influenced by environmental factors. For instance, it’s known that the compound should be handled in a well-ventilated place and kept in a dark place . These factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as thiol-dependent enzymes, where the mercapto group can form covalent bonds with the thiol groups of cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can form hydrogen bonds with various proteins, influencing their structure and function.
Cellular Effects
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways and cellular responses. Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and other processes.
Molecular Mechanism
The molecular mechanism of action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins through covalent and non-covalent interactions. For example, the mercapto group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can lead to changes in cellular metabolism and function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can be toxic and cause adverse effects, including oxidative stress, cell death, and organ damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. It is important to carefully control the dosage to avoid toxic effects and achieve the desired biochemical outcomes.
Metabolic Pathways
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . These metabolites can further interact with other biomolecules and influence metabolic flux and metabolite levels. The interactions with cofactors and other enzymes can also modulate the activity of metabolic pathways and affect cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within tissues can also be affected by its interactions with extracellular matrix components and other cellular structures.
Subcellular Localization
The subcellular localization of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis. The subcellular localization can also affect the activity and function of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, as it can interact with different biomolecules in different cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be synthesized through various synthetic routes. One common method involves the condensation of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid, and the reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazine ring or other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, disulfides, and sulfonic acids. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, such as dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be compared with other similar compounds, such as:
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one: This compound has a tert-butyl group instead of a phenyl group, leading to different chemical reactivity and applications.
These comparisons highlight the uniqueness of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- and its potential for various applications in scientific research and industry.
Properties
IUPAC Name |
6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQGGKJKDGJEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936387 | |
Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447-00-7, 16075-92-6 | |
Record name | 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=447-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | as-Triazin-5-ol, 3-mercapto-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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